2-Fluoro-4-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative characterized by the presence of a fluorine atom at the 2-position and a trifluoromethyl group at the 4-position of the benzene ring. This compound has the molecular formula and a molecular weight of approximately 208.11 g/mol. It appears as a white powder with a melting point ranging from 168 °C to 170 °C . The compound is also known by its CAS number, 115029-24-8, and is utilized as a building block in various chemical syntheses, particularly in medicinal chemistry and drug discovery .
As a building block molecule, 2-Fluoro-4-(trifluoromethyl)benzoic acid itself is not expected to have a specific mechanism of action. Its significance lies in the properties it imparts to the final target molecules it helps create.
-Fluoro-4-(trifluoromethyl)benzoic acid serves as a valuable building block for the synthesis of various pharmaceuticals due to the presence of the fluorine and trifluoromethyl groups. These groups can influence the physicochemical properties and biological activity of the resulting molecules.
Studies have explored its potential in developing:
The unique properties of 2-Fluoro-4-(trifluoromethyl)benzoic acid make it an interesting candidate for material science research.
Beyond the aforementioned areas, 2-Fluoro-4-(trifluoromethyl)benzoic acid finds applications in other scientific research fields, including:
The biological activity of 2-fluoro-4-(trifluoromethyl)benzoic acid is primarily linked to its interaction with G protein-coupled receptors. Studies have shown that the presence of trifluoromethyl and fluorine groups significantly enhances the agonistic activity of these receptors. This increased potency is attributed to halogen bonding interactions between the fluorinated groups and proteins, which can lead to improved therapeutic effects in drug development .
The synthesis of 2-fluoro-4-(trifluoromethyl)benzoic acid typically involves several methods:
2-Fluoro-4-(trifluoromethyl)benzoic acid serves multiple applications:
Research into the interactions of 2-fluoro-4-(trifluoromethyl)benzoic acid with biological systems has highlighted its potential as a modulator of receptor activity. Studies indicate that its fluorinated structure enhances binding affinity and selectivity towards specific receptors, which is critical for developing targeted therapies. The halogen bonding capability of fluorinated compounds has been explored extensively, showing promise in improving drug efficacy and reducing side effects .
Several compounds exhibit structural similarities to 2-fluoro-4-(trifluoromethyl)benzoic acid. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Fluoro-4-(trifluoromethyl)benzoic acid | Fluorine at 3-position | Different positioning affects receptor interaction |
4-Fluoro-2-(trifluoromethyl)benzoic acid | Fluorine at 4-position | Variations in bioactivity due to position change |
Trifluoroacetic acid | Trifluoromethyl group only | Strong acidity compared to benzoic derivatives |
Benzoic acid | No fluorination | Lacks enhanced biological activity |
The uniqueness of 2-fluoro-4-(trifluoromethyl)benzoic acid lies in its specific arrangement of fluorine atoms that optimize its interaction with biological targets, making it particularly valuable in medicinal chemistry applications .
Irritant